molecular formula C61H78N12O14S2 B10848195 Des-AA1,2,4,5-[D-Trp8]SRIF

Des-AA1,2,4,5-[D-Trp8]SRIF

Cat. No.: B10848195
M. Wt: 1267.5 g/mol
InChI Key: CGHVCXMPDMMIFL-JFJBRMBESA-N
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Description

Des-AA1,2,4,5-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2), which plays a crucial role in inhibiting the release of various secondary hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,4,5-[D-Trp8]SRIF involves multiple steps, including the substitution of specific amino acid residues. The process typically begins with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can enhance the compound’s stability, affinity, and selectivity for somatostatin receptors .

Scientific Research Applications

Des-AA1,2,4,5-[D-Trp8]SRIF has a wide range of scientific research applications, including:

Mechanism of Action

Des-AA1,2,4,5-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). Upon binding, the receptor undergoes a conformational change, activating G proteins that inhibit adenylyl cyclase. This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in the inhibition of hormone secretion and cell proliferation. The compound also stimulates phosphotyrosine phosphatase and phospholipase C (PLC) pathways, further modulating cellular functions .

Comparison with Similar Compounds

Des-AA1,2,4,5-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which enhance its affinity and selectivity for somatostatin receptor type 2 (SSTR2). Similar compounds include:

Properties

Molecular Formula

C61H78N12O14S2

Molecular Weight

1267.5 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31S)-31-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

InChI

InChI=1S/C61H78N12O14S2/c1-34(75)50-59(84)69-46(28-38-20-10-5-11-21-38)57(82)73-51(35(2)76)60(85)70-48(31-74)58(83)71-49(61(86)87)33-89-88-32-41(63)52(77)66-44(26-36-16-6-3-7-17-36)54(79)67-45(27-37-18-8-4-9-19-37)55(80)68-47(29-39-30-64-42-23-13-12-22-40(39)42)56(81)65-43(53(78)72-50)24-14-15-25-62/h3-13,16-23,30,34-35,41,43-51,64,74-76H,14-15,24-29,31-33,62-63H2,1-2H3,(H,65,81)(H,66,77)(H,67,79)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,78)(H,73,82)(H,86,87)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,50-,51-/m1/s1

InChI Key

CGHVCXMPDMMIFL-JFJBRMBESA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

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